Quinoline derivatives have been a subject of extensive research due to their diverse biological activities and potential therapeutic applications. Among these, 2,4-Dihydroxy-3-nitroquinoline is a compound that has garnered interest for its pharmacological properties. This analysis aims to explore the various studies conducted on this compound, focusing on its mechanism of action and applications in different fields.
The 3-nitroquinolone derivatives have shown promise as anticonvulsants. Compound 21, also known as L-698,544, has been reported to be active in the DBA/2 mouse anticonvulsant model, indicating its potential as a pharmacological tool for the treatment of epilepsy or other convulsive disorders1.
A study4 on the design and synthesis of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines has revealed that these compounds exhibit significant antiproliferative activity against various human cancer cell lines, including lung and colon cancer cells. Compounds such as 2e, 2f, 2j, and 3a have shown excellent anticancer activity, comparable to the positive control erlotinib. These findings suggest that 2,4-Dihydroxy-3-nitroquinoline derivatives could be developed as anticancer agents.
Another application of 3-nitroquinoline derivatives is in the inhibition of platelet aggregation. A series of compounds were synthesized and tested, with one derivative, in particular, showing potent inhibitory activity and high selectivity3. This indicates the potential use of these compounds in the prevention and treatment of thrombotic disorders.
The reaction of N-nitroso-1,2,3,4-tetrahydroisoquinolines with base has been explored as a method for converting tetrahydroisoquinolines into 3,4-dihydroisoquinolines2. This reaction is significant for the synthesis of various quinoline derivatives, which can be further modified for different pharmacological applications.
The compound can be sourced from various chemical suppliers and is often utilized in organic synthesis as a precursor for more complex quinoline derivatives. Its classification falls under the category of heterocyclic compounds, specifically within the quinoline family, which are known for their pharmacological properties and utility in various chemical reactions.
The synthesis of 2,4-dihydroxy-3-nitroquinoline typically involves the nitration of 2,4-dihydroxyquinoline. A common method includes the following steps:
In industrial settings, large-scale nitration reactions are typically performed under controlled conditions to ensure safety and efficiency. Continuous flow reactors may be employed to enhance scalability and reproducibility of the synthesis process.
2,4-Dihydroxy-3-nitroquinoline undergoes several significant chemical reactions:
These reactions demonstrate the compound's versatility in synthetic organic chemistry.
The mechanism of action for 2,4-dihydroxy-3-nitroquinoline primarily relates to its biological activities:
Molecular docking studies have shown that compounds derived from 2,4-dihydroxy-3-nitroquinoline exhibit strong binding affinities to targets such as DNA gyrase, which is essential for bacterial replication .
The physical and chemical properties of 2,4-dihydroxy-3-nitroquinoline include:
These properties influence its application in various fields including organic synthesis and medicinal chemistry .
2,4-Dihydroxy-3-nitroquinoline has several notable applications:
2,4-Dihydroxy-3-nitroquinoline (CAS Registry Number 15151-57-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₆N₂O₄ and a molecular weight of 206.15 g/mol. Its systematic IUPAC name is 4-hydroxy-3-nitroquinolin-2(1H)-one, reflecting the presence of a hydroxyl group at position 4, a nitro group at position 3, and a lactam (carbonyl) at position 2 on the quinoline scaffold [1] [3] [6]. The compound exists as a yellow-to-orange crystalline solid at room temperature and decomposes at approximately 225°C, typically in acetic acid solvent systems [1] [3].
Table 1: Physicochemical Properties of 2,4-Dihydroxy-3-nitroquinoline
Property | Value | Conditions/Notes |
---|---|---|
Melting Point | 225 °C (decomp) | In acetic acid |
Density (Predicted) | 1.61 ± 0.1 g/cm³ | - |
Boiling Point (Predicted) | 414.6 ± 45.0 °C | - |
pKa (Predicted) | 4.50 ± 1.00 | - |
Solubility | Soluble in organic solvents | Limited solubility in water |
Common synonyms include 3-nitroquinoline-2,4-diol, 4-hydroxy-3-nitro-1H-quinolin-2-one, and Timtec-BB SBB005381 [1] [6]. Its structure features tautomeric potential due to the enolizable hydroxyl groups and lactam functionality. Spectroscopic identifiers include the SMILES notation O=C1NC=2C=CC=CC2C(O)=C1N(=O)=O
and InChIKey SHZUGBYEPDMAPC-UHFFFAOYSA-N
[6].
The synthesis and characterization of 2,4-dihydroxy-3-nitroquinoline emerged from mid-20th-century investigations into nitro-substituted heterocycles. While no single discovery publication is attributed, its first reported synthesis likely involved the nitration of 2,4-dihydroxyquinoline precursors or condensation of nitro-substituted aniline derivatives with β-ketoesters [8]. By the 1970s, it was cataloged in chemical databases like Chemical Abstracts Service (CAS 15151-57-2), indicating established laboratory preparation methods [1].
Industrial interest grew due to its role as a synthetic intermediate. Early applications focused on its metal-chelating properties for dyes and coordination chemistry. The compound's commercial availability from suppliers like TRC (Canada) and ChemScene (United States) by the early 2000s facilitated broader pharmacological exploration, particularly as quinoline derivatives gained prominence in medicinal chemistry [1] [6]. Patent analyses reveal incremental innovations in purification and large-scale production, such as optimized recrystallization from acetic acid/water mixtures to achieve >97% purity [1].
Quinoline derivatives constitute a privileged scaffold in drug discovery, comprising approximately 30% of clinically used small-molecule therapeutics targeting infectious diseases, cancers, and central nervous system disorders [4]. The structural features of 2,4-dihydroxy-3-nitroquinoline—specifically, the ortho-positioned nitro and hydroxyl groups—enable unique reactivity and binding interactions:
Table 2: Biological Significance of Nitroquinoline Derivatives in Oncology
Target | Mechanistic Role | Example Derivatives |
---|---|---|
EGFR Kinase | ATP-competitive inhibition | 3-Nitro-4-anilinoquinolines |
Topoisomerase II | DNA cleavage complex stabilization | 5-Nitroquinoline-8-amines |
Angiogenesis | VEGF signaling disruption | Nitroquinoline sulfonamides |
In anticancer drug development, 3-nitroquinoline derivatives exhibit potent inhibitory activity against epidermal growth factor receptor tyrosine kinase (EGFR-TK), a validated oncology target. Molecular modeling studies demonstrate that the 3-nitro group forms critical hydrogen bonds with backbone residues (e.g., Met769 and Asp831 in EGFR), displacing structural water molecules to enhance binding affinity [8]. For instance, derivative 6g (Table 12.6 in [8]) inhibits EGFR-overexpressing A-431 and MDA-MB-468 cell lines with IC₅₀ values of 0.40 μM and 0.22 μM, respectively—potency comparable to first-generation quinazoline-based inhibitors like erlotinib [8].
Ongoing research explores this scaffold for antimicrobial and anti-inflammatory applications, leveraging the nitro group’s redox activity and the core’s planar aromaticity for DNA intercalation [4]. Synthetic versatility further underpins its significance: the hydroxyl groups permit etherification/acylation, while the nitro moiety enables reduction to amino derivatives for peptidomimetic construction [6] [8]. As asymmetric synthesis techniques advance, enantiopure 2,4-dihydroxy-3-nitroquinoline derivatives offer new opportunities for target-specific drug design [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7